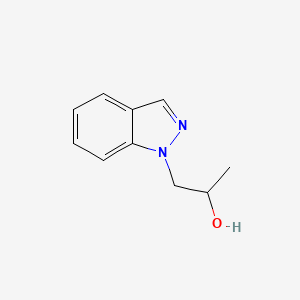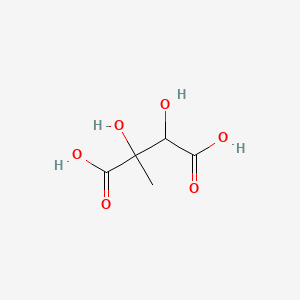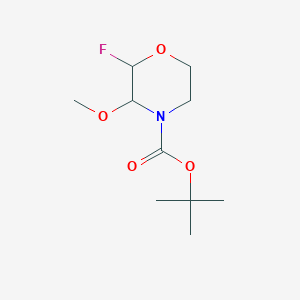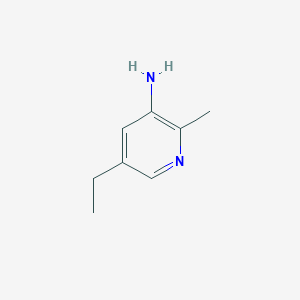
5-Ethyl-2-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5th position, a methyl group at the 2nd position, and an amine group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a high yield of the product. The use of paraldehyde helps manage the reaction and prevents spontaneous self-oligomerization of acetaldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal-based reduction methods.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles.
Major Products Formed
Oxidation: Nicotinic acid
Reduction: Corresponding reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methylpyridin-3-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can participate in the Maillard reaction, contributing to the formation of flavor compounds in food . Additionally, its derivatives may exhibit biological activities by interacting with cellular targets and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-ethylpyridine: A closely related compound with similar structural features.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in the synthesis of novel compounds.
3-Amino-5-methylpyridine: A similar compound with an amine group at the 3rd position and a methyl group at the 5th position.
Uniqueness
5-Ethyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its efficient synthesis from simple precursors and its role as a precursor to nicotinic acid highlight its importance in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
5-ethyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3,9H2,1-2H3 |
InChI-Schlüssel |
IHHJDZOTEXYLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)
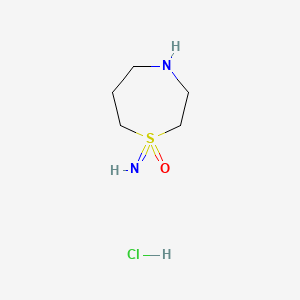




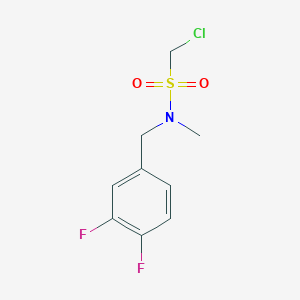
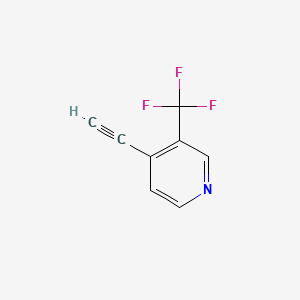
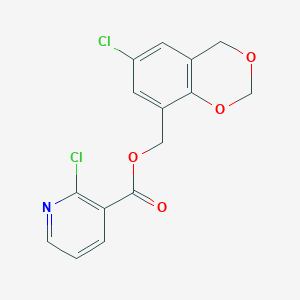
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
